molecular formula C6H10N4O B014843 4-Amino-2-dimethylamino-6-hydroxypyrimidine CAS No. 76750-84-0

4-Amino-2-dimethylamino-6-hydroxypyrimidine

Cat. No.: B014843
CAS No.: 76750-84-0
M. Wt: 154.17 g/mol
InChI Key: ZBWZIUPJSKQVQC-UHFFFAOYSA-N
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Description

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

The synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine typically involves several steps. One common method includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the intermediate obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the intermediate obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Chemical Reactions Analysis

4-Amino-2-dimethylamino-6-hydroxypyrimidine undergoes various types of chemical reactions, including:

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 4-Amino-2-dimethylamino-6-hydroxypyrimidine is in the development of antiviral agents. Research has shown that derivatives of pyrimidine compounds can act as inhibitors for key enzymes involved in viral replication, such as HIV reverse transcriptase and integrase. For instance, studies on related pyrimidine derivatives have demonstrated their efficacy in inhibiting HIV replication at nanomolar concentrations .

Case Study: HIV Inhibition
A study explored the structure-activity relationships (SAR) of various pyrimidine derivatives, including those similar to this compound. The findings indicated that specific structural modifications significantly enhance inhibitory activity against HIV enzymes, suggesting that this compound could be a scaffold for developing new antiviral drugs .

Anticancer Properties

Pyrimidine derivatives are also investigated for their potential anticancer properties. Compounds like this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Research into similar compounds has revealed that modifications can lead to increased cytotoxicity against cancer cell lines .

Agricultural Applications

In addition to pharmaceutical uses, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives can be formulated into herbicides or fungicides, providing effective solutions for pest control in agriculture. The ability to modify its structure allows for the development of compounds with tailored activity against specific pests or diseases .

Biochemical Research

The compound plays a role as a biochemical precursor in various metabolic pathways. For example, it is involved in the biosynthesis of thiamine pyrophosphate (TPP), an essential cofactor in cellular metabolism. Understanding its role in these pathways can lead to insights into metabolic diseases and potential therapeutic strategies .

Data Tables

Application AreaSpecific UseExample CompoundsReference
PharmaceuticalAntiviral agentsPyrimidine derivatives
Anticancer agentsModified pyrimidines
AgriculturalHerbicides/FungicidesAgrochemical formulations
Biochemical ResearchPrecursor for TPP biosynthesisThiamine-related compounds

Comparison with Similar Compounds

4-Amino-2-dimethylamino-6-hydroxypyrimidine can be compared with other similar compounds, such as:

Biological Activity

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

This compound features an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6 of the pyrimidine ring. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, in a study assessing its antibacterial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

Antifungal Properties

The compound has also been tested for antifungal activity. In vitro assays revealed that it inhibits the growth of Candida albicans, with an IC50 value of approximately 25 µg/mL. This suggests potential utility in treating fungal infections .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. One notable study investigated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation : It is hypothesized that this compound interacts with cellular signaling pathways, affecting gene expression and cellular responses.
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results highlighted its superior activity against multi-drug resistant strains of bacteria compared to conventional antibiotics.

In Vitro Anticancer Study

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The study demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers, underscoring its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundAmino & hydroxyl groupsMIC: 32 µg/mLIC50: 15 µM (MCF-7)
2-Amino-4,6-dihydroxypyrimidineLacks dimethylamino groupModerateInhibitory effects
2-Amino-4-chloropyrimidineChlorine substituentHighNot evaluated

Properties

IUPAC Name

4-amino-2-(dimethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZIUPJSKQVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282106
Record name 4-Amino-2-dimethylamino-6-hydroxypyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID40282106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76750-84-0
Record name 76750-84-0
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Record name 4-Amino-2-dimethylamino-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
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